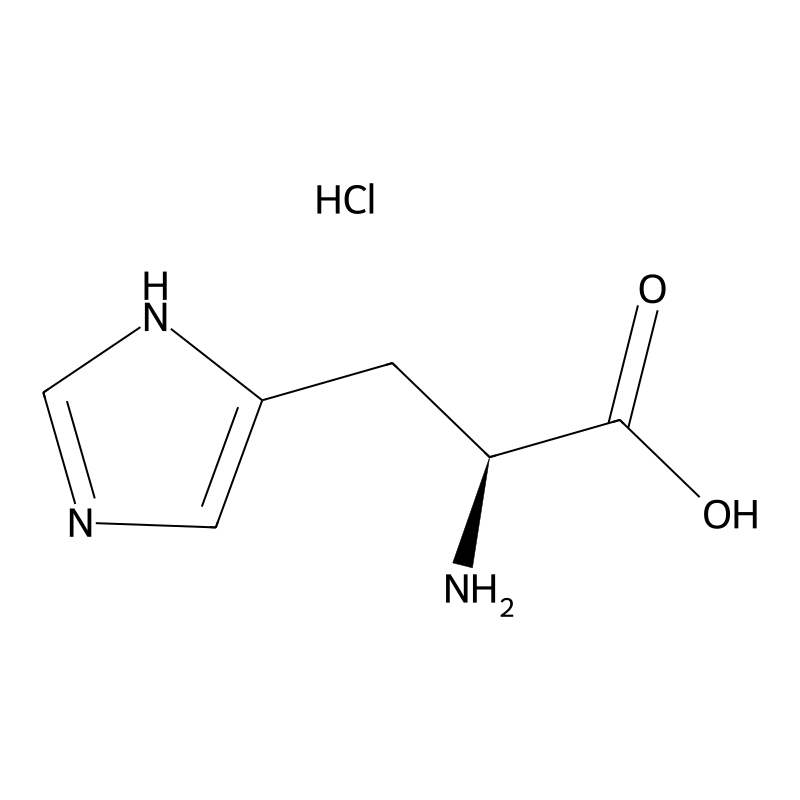L-Histidine hydrochloride
C6H10ClN3O2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H10ClN3O2
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Animal Nutrition:
- Non-ruminant animals: Studies suggest L-His HCl can be an effective source of L-histidine for non-ruminant animals, such as poultry and swine.
- Ruminant animals: While beneficial for non-ruminants, L-His HCl might require protection against degradation in the rumen of ruminant animals like cows and sheep to be as effective.
Bacterial Fermentation:
- L-His HCl can be produced through fermentation using various microorganisms like Escherichia coli and Corynebacterium glutamicum. This method offers a potential alternative to traditional L-histidine extraction methods.
Pharmaceutical Research:
L-Histidine hydrochloride is the hydrochloride salt form of L-histidine, an essential amino acid that plays a crucial role in various biological processes. It is represented by the molecular formula and has a molecular weight of approximately 209.6 g/mol. This compound is highly soluble in water and exhibits excellent buffering capacity, particularly at physiological pH levels (around 7.4) . L-Histidine hydrochloride is commonly used in pharmaceutical formulations, especially in the development of monoclonal antibodies, due to its ability to stabilize proteins and prevent aggregation during storage and processing .
L-Histidine plays several vital roles in biological systems:
- Protein Synthesis: As an amino acid, it is incorporated into proteins.
- Buffering Agent: Its ability to maintain pH levels makes it essential in biological fluids.
- Metal Chelation: It protects cells from oxidative stress by binding metal ions that catalyze harmful reactions .
- Histamine Precursor: L-Histidine is a precursor for histamine, which is involved in immune responses and neurotransmission.
Studies have shown that L-histidine supplementation can enhance cognitive function and has potential therapeutic effects in conditions like inflammation and metabolic disorders .
L-Histidine hydrochloride can be synthesized through various methods:
- Fermentation: Utilizing microorganisms such as Corynebacterium glutamicum for the biosynthesis of L-histidine from simpler substrates.
- Chemical Synthesis: Starting from imidazole or other derivatives, followed by hydrolysis to yield L-histidine, which is then converted into its hydrochloride form .
- Enzymatic Methods: Employing specific enzymes to catalyze the formation of L-histidine from precursors.
These methods vary in efficiency, cost, and environmental impact.
L-Histidine hydrochloride has diverse applications:
- Pharmaceutical Industry: Used as an excipient in drug formulations, particularly for biologics like monoclonal antibodies due to its stabilizing properties .
- Nutritional Supplements: It is included in dietary supplements aimed at improving muscle recovery and cognitive function.
- Biotechnology: Serves as a buffering agent in cell culture media and during protein purification processes.
- Food Industry: Employed as a flavoring agent and preservative due to its antioxidant properties .
Research indicates that L-histidine interacts with various compounds, influencing their stability and efficacy:
- Monoclonal Antibodies: Enhances stability by preventing aggregation during storage .
- Metal Ions: Forms complexes that mitigate oxidative stress caused by reactive oxygen species generated from metal-catalyzed reactions .
- Other Amino Acids: May influence the absorption and metabolism of other amino acids when included in dietary formulations.
These interactions are essential for optimizing formulations in both pharmaceuticals and nutrition.
Several compounds share structural or functional similarities with L-histidine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Isoleucine | Branched-chain amino acid; important for muscle repair. | |
| L-Leucine | Another branched-chain amino acid; promotes protein synthesis. | |
| L-Arginine | Precursor for nitric oxide; involved in vasodilation. | |
| Glycine | Simplest amino acid; involved in collagen synthesis. |
Uniqueness of L-Histidine Hydrochloride
L-Histidine hydrochloride stands out due to its unique imidazole side chain, allowing it to act as both an acid and base, which is crucial for buffering capacity. Its ability to chelate metal ions provides additional protective benefits against oxidative damage, making it particularly valuable in biopharmaceutical applications where stability is paramount . Moreover, its role as a precursor for histamine differentiates it from other amino acids that do not have such multifunctional capabilities.
Physical Description
645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS]
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
6027-02-7
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Other CAS
6459-59-2
645-35-2
6027-02-7
Wikipedia
Use Classification
General Manufacturing Information
Histidine, hydrochloride (1:1): ACTIVE







